![molecular formula C22H25N3O5S B2872718 3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1005286-88-3](/img/structure/B2872718.png)
3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a phenethyl group, which is a common motif in organic chemistry and biochemistry. The presence of the nitro group suggests that it could have potential as an explosive or as a pharmaceutical .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Scientific Research Applications
Antioxidant and Neuroprotective Agent
The compound’s structure indicates potential antioxidant properties, which could be harnessed in neuroprotective treatments. Oxidative stress is implicated in various neurodegenerative diseases, and compounds that can mitigate this stress are valuable in the development of therapies for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Applications
Due to the presence of a nitro group, the compound may exhibit anti-inflammatory activity. This could be particularly useful in the development of new medications for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The heterocyclic components within the compound’s structure suggest it may have antimicrobial properties. This could lead to the development of new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern .
Cancer Research
Compounds with similar structures have been shown to possess antitumor activities. Therefore, this compound could be a candidate for the development of new chemotherapeutic agents or as a scaffold for drug development targeting specific cancer cell lines .
Agricultural Applications
The structural complexity of the compound suggests potential use in agriculture, possibly as a pesticide or herbicide. Its efficacy in this field would need to be explored through empirical studies to determine its safety and effectiveness .
Chemical Synthesis and Drug Design
The compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure could be utilized in the design of new drugs, with modifications to enhance desired properties such as solubility, efficacy, and specificity .
Future Directions
properties
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-13-20-16-12-15(25(26)27)6-8-17(16)30-22(13,2)24(21(31)23-20)10-9-14-5-7-18(28-3)19(11-14)29-4/h5-8,11-13,20H,9-10H2,1-4H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGEZPDFCZRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)CCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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